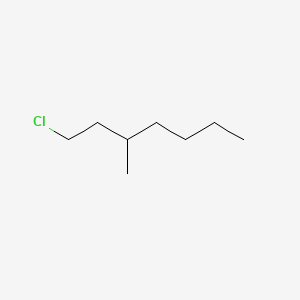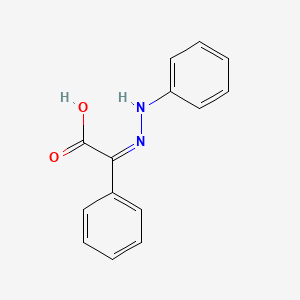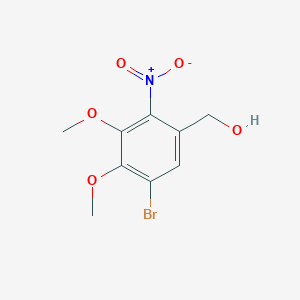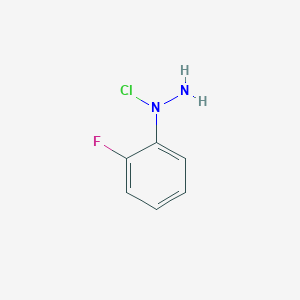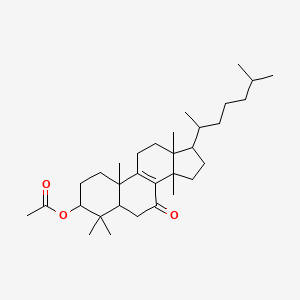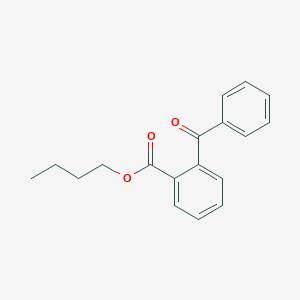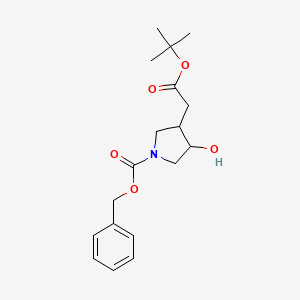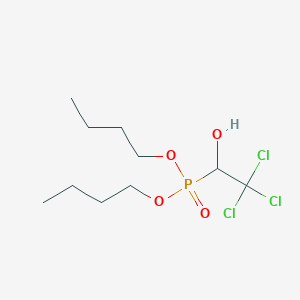
Dibutyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate is an organophosphorus compound known for its diverse applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is characterized by its unique structure, which includes a phosphonate group bonded to a trichloro-hydroxyethyl moiety. It is a white crystalline solid with a slight aromatic odor and is soluble in various organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate typically involves the reaction of trichloroacetaldehyde with dibutyl phosphite under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as benzene or toluene and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature and pressure. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. The final product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Dibutyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require acidic or basic catalysts and solvents like ethanol or methanol.
Major Products
The major products formed from these reactions include various phosphonate esters and derivatives, which have applications in different chemical processes.
Scientific Research Applications
Dibutyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of parasitic infections.
Industry: It is used in the formulation of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mechanism of Action
The mechanism of action of dibutyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor of acetylcholinesterase, an enzyme critical for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the paralysis and death of pests.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate: Similar in structure but with different alkyl groups.
Dibutyl (2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate: Contains an additional ethoxy group.
Uniqueness
Dibutyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate is unique due to its specific combination of trichloro and hydroxyethyl groups, which confer distinct chemical and biological properties. Its effectiveness as an enzyme inhibitor and its versatility in various chemical reactions make it a valuable compound in research and industry.
Properties
CAS No. |
1112-30-7 |
|---|---|
Molecular Formula |
C10H20Cl3O4P |
Molecular Weight |
341.6 g/mol |
IUPAC Name |
2,2,2-trichloro-1-dibutoxyphosphorylethanol |
InChI |
InChI=1S/C10H20Cl3O4P/c1-3-5-7-16-18(15,17-8-6-4-2)9(14)10(11,12)13/h9,14H,3-8H2,1-2H3 |
InChI Key |
QAUKMLDDNLHSIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C(C(Cl)(Cl)Cl)O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



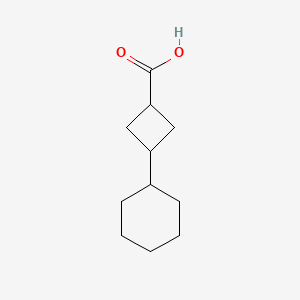
![Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane](/img/structure/B14744587.png)
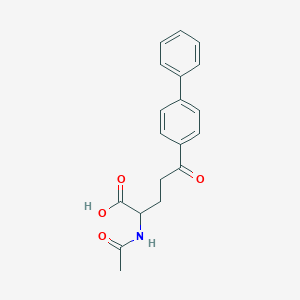
![sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate](/img/structure/B14744597.png)
